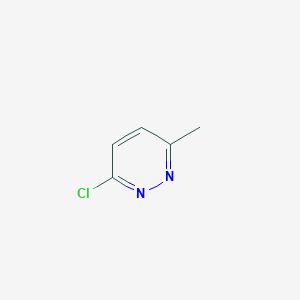

3-Chloro-6-methylpyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORLQAJNJMGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280795 | |

| Record name | 3-Chloro-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-79-5 | |

| Record name | 1121-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-methylpyridazine (CAS No. 1121-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methylpyridazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities.[1] Its unique structural features, including a reactive chloro group and a methyl-substituted pyridazine (B1198779) ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of 3-Chloro-6-methylpyridazine, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its role in medicinal chemistry, particularly in the context of neurological disorders.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Chloro-6-methylpyridazine is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 1121-79-5 | [2] |

| Molecular Formula | C₅H₅ClN₂ | [2] |

| Molecular Weight | 128.56 g/mol | [2] |

| IUPAC Name | 3-chloro-6-methylpyridazine | [2] |

| SMILES | CC1=NN=C(C=C1)Cl | [2] |

| InChI | InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | [2] |

| InChIKey | PRORLQAJNJMGAR-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White to yellow to orange powder/crystal | Chem-Impex |

| Melting Point | 58-62 °C | Chem-Impex |

| Boiling Point | 257.9 ± 20.0 °C at 760 mmHg | ChemSrc |

| Solubility | Soluble in Methanol. Soluble in DMSO (≥ 2.5 mg/mL), PEG300, Corn Oil. | LabSolutions, MedChemExpress |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data Available | Source |

| ¹³C NMR | Spectra available | [3] |

| ¹⁵N NMR | Spectrum available | [3] |

| Mass Spectrometry (GC-MS) | Data available | PubChem |

| Infrared (FTIR) | Spectra available | [3] |

Experimental Protocols

Detailed methodologies are critical for the successful application of 3-Chloro-6-methylpyridazine in a laboratory setting. This section provides a plausible synthesis route and a general protocol for a common cross-coupling reaction.

Synthesis of 3-Chloro-6-methylpyridazine

Reaction Scheme:

A plausible synthetic pathway for 3-Chloro-6-methylpyridazine.

Materials:

-

4-Methyl-3,6-pyridazinediol

-

Phosphorous oxychloride (POCl₃)

-

Chloroform

-

Aqueous ammonia

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Appropriate reducing agent and catalyst (e.g., H₂ gas, Palladium on carbon)

-

Solvent for reduction (e.g., Ethanol, Ethyl acetate)

Procedure:

-

Chlorination: A solution of 4-methyl-3,6-pyridazinediol in phosphorous oxychloride is refluxed for several hours.[4]

-

Work-up: The excess POCl₃ is removed under vacuum. The residue is cooled and carefully added to ice. The mixture is then neutralized with aqueous ammonia.

-

Extraction: The product, 3,6-dichloro-4-methylpyridazine, is extracted with chloroform. The combined organic extracts are washed with brine and dried over MgSO₄.

-

Purification: The solvent is removed in vacuo to yield the crude product, which can be further purified by column chromatography.

-

Selective Dechlorination: The resulting 3,6-dichloro-4-methylpyridazine is then subjected to a selective reduction to remove one of the chlorine atoms. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or other selective dehalogenation methods. The reaction conditions would need to be carefully controlled to favor the formation of the desired mono-chloro product.

-

Final Purification: The final product, 3-Chloro-6-methylpyridazine, is purified from the reaction mixture using techniques such as column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

3-Chloro-6-methylpyridazine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 6-position.

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Chloro-6-methylpyridazine

-

Arylboronic acid or its ester derivative

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent system (e.g., a mixture of DME and water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a reaction vessel, add 3-Chloro-6-methylpyridazine, the arylboronic acid (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to remove oxygen.

-

Solvent Addition: Degassed solvent is added to the reaction mixture.

-

Reaction: The mixture is heated (typically to 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

Applications in Drug Discovery and Development

The pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have demonstrated a wide range of pharmacological activities, including effects on the central nervous system.[5][6]

Role in Neurological Disorders

Research has indicated that certain pyridazine derivatives can act as neuroprotective agents.[6] One of the mechanisms of action for some pyridazine compounds involves the activation of Excitatory Amino Acid Transporter 2 (EAAT2).[6] EAAT2 is crucial for clearing glutamate (B1630785) from the synaptic cleft, and its dysfunction is implicated in various neurological conditions. The activation of EAAT2 can help restore normal glutamate homeostasis and provide neuroprotection.[6] While direct studies on 3-Chloro-6-methylpyridazine's effect on specific signaling pathways are limited in the available literature, its utility as a precursor for more complex pyridazine derivatives suggests its importance in the synthesis of potential therapeutics for neurological disorders.

Logical relationship from starting material to therapeutic effect.

Safety and Handling

3-Chloro-6-methylpyridazine is a chemical that requires careful handling in a laboratory environment.

Table 4: Hazard and Safety Information

| Category | Information | Source |

| GHS Pictograms | Corrosion, Harmful | PubChem |

| Signal Word | Danger | PubChem |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | PubChem |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | PubChem |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Faceshields, Gloves | Sigma-Aldrich |

| Storage | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Air sensitive. | LabSolutions |

Conclusion

3-Chloro-6-methylpyridazine is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined chemical and physical properties, coupled with its reactivity as a synthetic intermediate, make it a valuable tool for creating novel molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to support researchers in the safe and effective use of this versatile building block. As research into pyridazine derivatives continues, the importance of 3-Chloro-6-methylpyridazine in the discovery of new treatments for a range of diseases, including neurological disorders, is likely to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. sarpublication.com [sarpublication.com]

- 6. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3-Chloro-6-methylpyridazine

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core , a versatile heterocyclic compound.[1] As a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties is crucial for its effective application in research and development.[1] This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and illustrates the logical interplay of these characteristics.

Core Physicochemical Data

The fundamental are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3][4][5] |

| Molecular Weight | 128.56 g/mol | [1][2][3][4][5] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | 58-62 °C | [1][2][4] |

| Boiling Point | 257.9 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol and DMSO | [4][6] |

| pKa | 1.26 ± 0.10 (Predicted) | [4] |

| LogP | 0.56 | [3] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like 3-Chloro-6-methylpyridazine. These methodologies provide a foundation for reproducible and accurate characterization.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[7][8] For a pure crystalline solid, it is recorded as a sharp temperature range.[7]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 3-Chloro-6-methylpyridazine is placed on a clean, dry surface. The open end of a glass capillary tube is tapped into the powder.[8][9] The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated digital melting point apparatus (e.g., Mel-Temp).[7]

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7][9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied.[7][10] The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since 3-Chloro-6-methylpyridazine is a solid at room temperature, it would first need to be melted.

Methodology:

-

Sample Preparation: A small amount (approx. 0.5 mL) of the molten sample is placed into a small test tube.[11]

-

Apparatus Setup: A thermometer is clamped such that its bulb is positioned about 1 cm above the surface of the liquid.[11] The test tube is placed in a heating block.

-

Measurement: The sample is heated gently until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube.[11] The thermometer bulb should be positioned at the level of this reflux ring for an accurate measurement.

-

Data Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is recorded as the boiling point.[11] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[12]

Solubility Determination

Solubility is qualitatively and quantitatively determined to understand a compound's behavior in various solvents, which is critical for reaction setup, purification, and formulation.[13][14]

Methodology:

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, DMSO, ethyl acetate, hexane) are selected.

-

Qualitative Assessment: To a small test tube, add approximately 25 mg of 3-Chloro-6-methylpyridazine.[15] Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[15] Observe if the solid dissolves completely. Record the substance as "soluble," "sparingly soluble," or "insoluble."

-

Quantitative Assessment (Shake-Flask Method): a. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. b. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16] c. The saturated solution is filtered to remove any undissolved solid. d. The concentration of the compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. This concentration represents the equilibrium solubility.[16]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is fundamental to understanding the ionization state of a compound at a given pH. This is critical for predicting its absorption and distribution in biological systems.

Methodology:

-

Sample Preparation: A precise amount of 3-Chloro-6-methylpyridazine is dissolved in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM).[17]

-

Apparatus Setup: The solution is placed in a beaker with a magnetic stir bar. A calibrated pH electrode is immersed in the solution.[17]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[17][18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[17]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[18]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an organic solvent (typically n-octanol) and an aqueous phase.[19] It is a key predictor of a drug's membrane permeability and ADME properties.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate each other for at least 24 hours.[20][21] The phases are then separated.

-

Partitioning: A known amount of 3-Chloro-6-methylpyridazine is dissolved in one of the pre-saturated phases. This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[21] The funnel is then left undisturbed to allow the two phases to separate completely.

-

Analysis: The concentration of the compound in each phase (n-octanol and aqueous) is accurately measured using an appropriate analytical method like HPLC-UV.[20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[19]

Logical Relationships of Physicochemical Properties

The interplay between physicochemical properties determines the overall behavior and suitability of a compound for a specific application, particularly in drug development. The following diagram illustrates these critical relationships.

Caption: Logical flow from core structure to properties influencing drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]

- 3. 3-Chloro-6-methylpyridazine | CAS#:1121-79-5 | Chemsrc [chemsrc.com]

- 4. 1121-79-5 CAS MSDS (3-Chloro-6-methylpyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. pennwest.edu [pennwest.edu]

- 19. acdlabs.com [acdlabs.com]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

A Technical Guide to 3-Chloro-6-methylpyridazine for Researchers

This technical guide provides an in-depth overview of 3-Chloro-6-methylpyridazine, a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. This document outlines its chemical properties, applications, and general experimental considerations for its use in a laboratory setting.

Core Chemical and Physical Properties

3-Chloro-6-methylpyridazine is a pyridazine (B1198779) derivative characterized by the presence of a chloro and a methyl group on the pyridazine ring.[1] These substitutions enhance its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| Molecular Formula | C5H5ClN2 | [1][2][3][4] |

| Molecular Weight | 128.56 g/mol | [1][2][3][4] |

| CAS Number | 1121-79-5 | [2][3] |

| Melting Point | 58 - 62 °C | [1][3] |

| Appearance | White to yellow to orange powder/crystal | [1] |

Applications in Research and Development

3-Chloro-6-methylpyridazine serves as a crucial building block in several areas of chemical synthesis and life science research:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of drugs targeting neurological disorders.[1]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides to improve crop protection.[1]

-

Biochemical Research: Researchers use 3-Chloro-6-methylpyridazine to investigate enzyme interactions and metabolic pathways.[1]

-

Material Science: It is also explored for its potential in creating advanced materials, such as specialized coatings and polymers.[1]

Conceptual Workflow: Derivative Synthesis and Screening

The following diagram illustrates a generalized workflow for the synthesis and screening of novel derivatives of 3-Chloro-6-methylpyridazine in a drug discovery context. This process highlights the logical progression from a starting material to a potential lead compound.

Experimental Protocols and Handling

Given its role as a reactive intermediate, proper handling and storage of 3-Chloro-6-methylpyridazine are essential.

Storage and Handling:

-

Storage: Store in a cool, dry place, typically between 2 - 8 °C.[1] For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) in a sealed, moisture-free environment is recommended.[5]

-

Safety: The compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used.[3]

General Protocol for Stock Solution Preparation:

The following is a generalized protocol for preparing a stock solution for in vivo or in vitro experiments, based on common methodologies. Researchers should adapt this protocol based on their specific experimental needs and solubility tests.

-

Initial Solubilization: Begin by dissolving 3-Chloro-6-methylpyridazine in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[5]

-

Addition of Surfactants/Co-solvents: To improve solubility and stability in aqueous solutions, other solvents can be added sequentially. For example, after initial dissolution in DMSO, PEG300 can be added, followed by a surfactant like Tween-80.[5]

-

Aqueous Phase Addition: The final step involves the addition of a saline or buffer solution to reach the desired final concentration.[5]

-

Dissolution Assistance: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid in complete dissolution.[5]

-

Storage: Once prepared, the solution should be aliquoted and stored appropriately to prevent degradation from repeated freeze-thaw cycles.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1121-79-5 CAS MSDS (3-Chloro-6-methylpyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-6-methylpyridazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-6-methylpyridazine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for 3-Chloro-6-methylpyridazine in a wide range of common organic solvents is not extensively available in published literature. However, based on available information, the following qualitative and semi-quantitative data has been compiled.

| Solvent/System | Temperature | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [1] |

| Methanol | Not Specified | Slightly Soluble | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | [1] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | [1] |

Note: "Slightly Soluble" is a qualitative descriptor and does not provide a specific concentration.

The limited availability of public, quantitative data underscores the importance of empirical determination of solubility for specific applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

3-Chloro-6-methylpyridazine (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Chloro-6-methylpyridazine to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound. It is advisable to periodically analyze samples until the concentration of the solute remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Transfer the clear, saturated solution to a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and its decomposition temperature. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

Continue heating until the solute is completely dry and a constant weight is achieved.

-

-

Weighing and Calculation:

-

Cool the evaporation dish containing the dry solute in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dried solute on an analytical balance.

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 3-Chloro-6-methylpyridazine.

This guide provides the available solubility data for 3-Chloro-6-methylpyridazine and a detailed protocol for its experimental determination. For drug development and process chemistry, it is highly recommended that researchers determine the solubility in their specific solvent systems and conditions of interest to ensure accurate and reproducible results.

References

Theoretical Insights into the Molecular Structure of 3-Chloro-6-methylpyridazine: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on the molecular structure of 3-Chloro-6-methylpyridazine. While comprehensive theoretical data on the precise molecular geometry and vibrational frequencies of 3-Chloro-6-methylpyridazine is not extensively available in published literature, this guide synthesizes the existing research on its electronic structure and leverages detailed computational data from the closely related analogue, 3-Chloro-6-methoxypyridazine (B157567), to provide a thorough understanding of its structural characteristics. This approach allows for a robust comparative analysis, offering valuable insights for researchers in medicinal chemistry and materials science.

Computational Studies on 3-Chloro-6-methylpyridazine

A known theoretical investigation into the electronic structure of 3-Chloro-6-methylpyridazine was performed as part of a study on corrosion inhibition.[1] This research utilized Density Functional Theory (DFT) to model the molecule and understand its electronic properties.

Experimental Protocols: Computational Methodology

The quantum chemical computations were carried out using the DMol³ module within the Materials Studio software. The electronic structure calculations were performed using the Perdew–Wang (PW) local correlation density functional, and the DND basis set was employed. A Mulliken population analysis was used to investigate the charge distribution within the molecule.[1]

Molecular Geometry

Due to the absence of published, detailed theoretical data on the optimized geometry of 3-Chloro-6-methylpyridazine, we present the calculated geometric parameters for the closely related molecule, 3-Chloro-6-methoxypyridazine. These calculations were performed using DFT with the B3LYP functional and the 6-311G(d,p) basis set.[2][3] The structural similarity between the methyl and methoxy (B1213986) groups in this context allows for these values to serve as a reasonable approximation for the bond lengths and angles in 3-Chloro-6-methylpyridazine.

Table 1: Theoretical Bond Lengths of 3-Chloro-6-methoxypyridazine [2][3]

| Bond | Bond Length (Å) |

| N1-N2 | 1.336 |

| N1-C6 | 1.332 |

| N2-C3 | 1.333 |

| C3-C4 | 1.401 |

| C4-C5 | 1.373 |

| C5-C6 | 1.409 |

| C3-Cl7 | 1.745 |

| C6-O8 | 1.347 |

| O8-C9 | 1.438 |

Table 2: Theoretical Bond Angles of 3-Chloro-6-methoxypyridazine [2][3]

| Angle | Bond Angle (°) |

| N2-N1-C6 | 120.3 |

| N1-N2-C3 | 120.3 |

| N2-C3-C4 | 121.2 |

| C3-C4-C5 | 118.9 |

| C4-C5-C6 | 118.9 |

| N1-C6-C5 | 120.4 |

| N2-C3-Cl7 | 116.1 |

| C4-C3-Cl7 | 122.7 |

| N1-C6-O8 | 115.6 |

| C5-C6-O8 | 124.0 |

| C6-O8-C9 | 117.8 |

Electronic Properties

The electronic properties of 3-Chloro-6-methylpyridazine have been investigated, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] These frontier orbitals are crucial in determining the molecule's reactivity and its potential as an electron donor or acceptor. The optimized structure, along with the HOMO and LUMO electron density distributions, are visualized in the study by Awe et al. (2015). The regions of high HOMO density indicate the sites susceptible to electrophilic attack, while the LUMO distribution highlights the areas prone to nucleophilic attack.[1]

Vibrational Analysis

Table 3: Selected Theoretical Vibrational Frequencies of 3-Chloro-6-methoxypyridazine [2][3]

| Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) | 3080 | Aromatic C-H stretch |

| ν(C-H) | 3050 | Methyl C-H stretch |

| ν(C=N) | 1580 | Pyridazine ring stretch |

| ν(C=C) | 1560 | Pyridazine ring stretch |

| δ(C-H) | 1250 | In-plane C-H bend |

| ν(C-O) | 1200 | C-O stretch |

| ν(C-Cl) | 750 | C-Cl stretch |

Logical Workflow for Theoretical Structural Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a molecular structure, from initial computational setup to the final comparison with experimental data.

Caption: Logical workflow for theoretical molecular structure analysis.

Conclusion

This technical guide has summarized the available theoretical knowledge on the structure of 3-Chloro-6-methylpyridazine. While a dedicated, comprehensive computational study on this specific molecule is yet to be published, the existing research on its electronic structure provides valuable insights into its reactivity. Furthermore, the detailed theoretical data for the closely related 3-Chloro-6-methoxypyridazine serves as a robust proxy for understanding its geometric and vibrational properties. This compiled information is intended to be a valuable resource for researchers and professionals in the fields of drug discovery and materials science, aiding in the prediction of molecular behavior and the design of new chemical entities.

References

The Biological Nexus: An In-depth Technical Guide to the Bioactivity of 3-Chloro-6-methylpyridazine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a plethora of derivatives with a broad spectrum of biological activities. Among these, 3-Chloro-6-methylpyridazine serves as a crucial starting material and a key structural motif in the generation of novel bioactive molecules. This technical guide provides a comprehensive overview of the biological activities of 3-Chloro-6-methylpyridazine analogs, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development endeavors.

Anticancer Activity

Analogs of 3-Chloro-6-methylpyridazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

In Vitro Cytotoxicity

The anticancer potential of pyridazine derivatives is typically assessed through in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Table 1: In Vitro Anticancer Activity of 3-Substituted-6-aryl Pyridazine Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PDZ-1 | HCT-116 (Colon) | 8.00 ± 0.12 | [1] |

| MCF-7 (Breast) | 21.22 ± 0.33 | [1] | |

| HepG-2 (Liver) | 58.98 ± 0.33 | [1] | |

| PDZ-2 | HCT-116 (Colon) | 47.56 ± 0.67 | [1] |

| MCF-7 (Breast) | 41.07 ± 0.58 | [1] | |

| HepG-2 (Liver) | 17.78 ± 0.58 | [1] | |

| PDZ-3 | T-47D (Breast) | 0.43 ± 0.01 | |

| MDA-MB-231 (Breast) | 0.99 ± 0.03 | ||

| PDZ-4 | A498 (Renal) | 97.91 (% inhibition) | [2] |

| T-47D (Breast) | 79.98 (% inhibition) | [2] |

Note: The specific structures of PDZ-1, PDZ-2, PDZ-3, and PDZ-4 are analogs of 3-Chloro-6-methylpyridazine where the chloro and methyl groups are substituted.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyridazine compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS)

-

Pyridazine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the pyridazine compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity

Derivatives of 3-Chloro-6-methylpyridazine have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal strains.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 3-Chloro-6-methylpyridazine Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| PDZ-Amine-1 | Staphylococcus aureus | 12.5 | [3] |

| Escherichia coli | 25 | [3] | |

| PDZ-Fung-1 | Gibberella zeae | >50 | [4] |

| Fusarium oxysporum | >50 | [4] | |

| Cercospora mandshurica | >50 | [4] | |

| 3-Alkylpyridine Analog | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 - 3.9 | [5] |

Note: The specific structures of the tested compounds are analogs of 3-Chloro-6-methylpyridazine.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile filter paper disks (6 mm)

-

Pyridazine compounds

-

Sterile swabs, forceps, and incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the microbial suspension onto the agar plate using a sterile swab.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the pyridazine compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Kinase Inhibitory Activity

A significant area of research for pyridazine derivatives is their role as kinase inhibitors. Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridazine-based compounds have been shown to target several kinase families.

Targeted Signaling Pathways

Pyridazine analogs have been reported to inhibit kinases involved in critical signaling pathways such as the Transforming Growth Factor-beta (TGF-β) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

The TGF-β signaling pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[6] Its aberrant activation is implicated in cancer and fibrosis.

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[7][8] Constitutive activation of this pathway is a common feature in various cancers and inflammatory disorders.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

-

Kinase of interest (e.g., ALK5, JAK2)

-

Kinase-specific substrate

-

ATP

-

Pyridazine compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: Set up the kinase reaction in the wells of a 96-well plate, including the kinase, substrate, ATP, and various concentrations of the pyridazine inhibitor.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

3-Chloro-6-methylpyridazine and its analogs represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and kinase inhibitory agents underscores their potential for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

- 1. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-6-methylpyridazine-4,5-diamine () for sale [vulcanchem.com]

- 4. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

3-Chloro-6-methylpyridazine reaction mechanism fundamentals

An In-depth Technical Guide to the Reaction Mechanism Fundamentals of 3-Chloro-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its pyridazine (B1198779) core, an electron-deficient aromatic system, coupled with a reactive chlorine atom, makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 3-position serves as a competent leaving group, enabling a variety of transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving 3-chloro-6-methylpyridazine, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups, which activate the ring by making it electron-deficient.[2] The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, facilitating nucleophilic attack even without additional activating groups. The SNAr reaction is a primary pathway for the functionalization of 3-chloro-6-methylpyridazine.

Core Mechanism: Addition-Elimination

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[2][3]

-

Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized, with the electronegative nitrogen atoms of the pyridazine ring playing a key role in its stabilization.

-

Elimination of Leaving Group : The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Unlike SN2 reactions, SNAr does not involve a backside attack.[2] The reactivity of the halide as a leaving group in SNAr reactions is often F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[2][4]

Quantitative Data for SNAr Reactions

The following table summarizes representative SNAr reactions with pyridazine substrates.

| Nucleophile | Substrate | Conditions | Yield (%) | Reference |

| Ammonia (B1221849) Water | 3,6-Dichloropyridazine | Solvent, 30-180 °C, 5-26 h | N/A | [5] |

| Sodium Methoxide | 3-Amino-6-chloropyridazine (B20888) | Methanol, Sealed Tube, 160 °C, 24 h | 85.7 | [6] |

| Ammonia | 3,6-Dichloropyridazine | Water-soluble polyether, 50-110 °C | N/A | [7] |

Experimental Protocol: Synthesis of 3-Amino-6-methylpyridazine

This protocol is adapted from procedures for the amination of related chloropyridazines.[5][7]

-

Reactor Setup : To a sealed pressure vessel, add 3-chloro-6-methylpyridazine (1.0 eq) and a suitable solvent such as 1,4-dioxane (B91453) or a water-soluble polyether (e.g., diethylene glycol dimethyl ether).

-

Reagent Addition : Add aqueous ammonia (e.g., 28-30% solution) (5.0-7.0 eq).

-

Reaction : Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction time can range from 12 to 24 hours.

-

Workup : After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (B1210297). Wash the organic layer with water and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography to yield the pure 3-amino-6-methylpyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a relatively unreactive substrate like an aryl chloride, the choice of a palladium catalyst with electron-rich, bulky phosphine (B1218219) ligands is often crucial for achieving good yields.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between an organohalide and an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[10][11] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[12]

Catalytic Cycle

The mechanism involves three key steps:[11][13]

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloro-6-methylpyridazine, forming a Pd(II) complex.

-

Transmetalation : The organic group from the activated organoboron species (boronate complex) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron compound.[10][14]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[13]

Quantitative Data for Suzuki Coupling

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | N/A | [15] |

| (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 | [12] |

| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | N/A | [9] |

Experimental Protocol: Suzuki Coupling of 3-Chloro-6-methylpyridazine

This protocol is based on established procedures for aryl chlorides.[9][16]

-

Reactor Setup : To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 3-chloro-6-methylpyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene (B28343) and water (e.g., 4:1 ratio).

-

Reaction : Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's completion by LC-MS.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a base.[8][17] It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17]

Catalytic Cycle

The mechanism is similar to other cross-coupling reactions:[8][17][18]

-

Oxidative Addition : Pd(0) adds to the aryl chloride to form a Pd(II) complex.

-

Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the aryl amine product and regenerating the Pd(0) catalyst.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | High | [8] |

| Various Amides | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | Good | [19] |

| Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water or Solvent-free | RT-100 | 50-99 | [20] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-methylpyridazine

This protocol is generalized from modern methods for heteroaryl chlorides.[19][20]

-

Reactor Setup : In a glovebox, charge a screw-cap vial with a stir bar, 3-chloro-6-methylpyridazine (1.0 eq), the amine (1.2 eq), and a strong base like sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).

-

Catalyst Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., Xantphos or RuPhos, 2-4 mol%).

-

Solvent Addition : Add anhydrous, degassed toluene or dioxane.

-

Reaction : Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-120 °C with stirring for 4-24 hours, until the starting material is consumed (as monitored by GC-MS or LC-MS).

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel or celite, washing with additional ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired N-arylpyridazine.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22] It is distinguished by its use of two catalysts: a palladium complex and a copper(I) salt co-catalyst (typically CuI).[21]

Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles:[23][24]

-

Palladium Cycle : Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle begins with the oxidative addition of the Pd(0) catalyst to 3-chloro-6-methylpyridazine.

-

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[24]

-

Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst and forming an alkynyl-palladium intermediate.

-

Reductive Elimination : This intermediate undergoes reductive elimination to yield the final alkynylated product and the Pd(0) catalyst.

Quantitative Data for Sonogashira Coupling

| Alkyne | Pd Catalyst / Ligand | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 70 | N/A |

| Terminal Alkyne | Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | RT | High |

| Terminal Alkyne | Pd(PPh)₃ | CuI | NBu₃ | THF | 100 | N/A |

Experimental Protocol: Sonogashira Coupling of 3-Chloro-6-methylpyridazine

This protocol is a representative procedure for coupling aryl chlorides.

-

Reactor Setup : To a flame-dried Schlenk flask, add 3-chloro-6-methylpyridazine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition : Add an anhydrous, degassed solvent such as THF or toluene, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup : Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues and ammonium (B1175870) salts.

-

Purification : Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the coupled product.

References

- 1. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 6. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-Chloro-6-methylpyridazine: Discovery, Synthesis, and Applications

A Cornerstone Intermediate in Chemical Synthesis

Introduction

3-Chloro-6-methylpyridazine is a versatile heterocyclic compound that has carved a significant niche as a crucial intermediate in the synthesis of a wide array of chemical entities, particularly in the realms of pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring a pyridazine (B1198779) ring substituted with a chloro and a methyl group, imparts a desirable reactivity profile, making it a valuable building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 3-Chloro-6-methylpyridazine, tailored for researchers, scientists, and professionals in drug development and related fields.

Discovery and Historical Context

The journey of 3-Chloro-6-methylpyridazine begins in the mid-20th century, a period of burgeoning research into heterocyclic chemistry. While the broader class of pyridazines had been known since the late 19th century, the targeted synthesis of specific derivatives gained momentum as their potential applications became more apparent.

The first documented synthesis of 3-Chloro-6-methylpyridazine is attributed to T. Kuraishi in a 1956 publication in the Pharmaceutical Bulletin (now Chemical & Pharmaceutical Bulletin). This seminal work laid the foundation for the future exploration of this compound's chemical utility. The synthesis was achieved through the chlorination of 6-methyl-3(2H)-pyridazinone, a method that remains a cornerstone of its production today. This discovery opened the door for the incorporation of the 6-methylpyridazinyl moiety into various molecular scaffolds, leading to the development of novel compounds with diverse biological activities.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application in synthesis and analysis. The key data for 3-Chloro-6-methylpyridazine are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1121-79-5 | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 58-62 °C | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in various organic solvents |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases. |

| IR Spectroscopy | Characteristic peaks corresponding to the aromatic ring and C-Cl bond. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols: Synthesis of 3-Chloro-6-methylpyridazine

The most common and historically significant method for the synthesis of 3-Chloro-6-methylpyridazine involves a two-step process starting from levulinic acid.

Step 1: Synthesis of 6-methyl-3(2H)-pyridazinone

This initial step involves the condensation of levulinic acid with hydrazine (B178648).

Reaction:

Caption: Synthesis of 6-methyl-3(2H)-pyridazinone from levulinic acid.

Detailed Methodology:

-

Reaction Setup: A mixture of levulinic acid and hydrazine hydrate in a suitable solvent (e.g., water or ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, 6-methyl-3(2H)-pyridazinone, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of 6-methyl-3(2H)-pyridazinone

The second step involves the conversion of the pyridazinone to the desired chloropyridazine using a chlorinating agent.

Reaction:

Caption: Chlorination of 6-methyl-3(2H)-pyridazinone.

Detailed Methodology:

-

Reaction Setup: 6-methyl-3(2H)-pyridazinone is suspended in an excess of phosphorus oxychloride (POCl₃) in a reaction vessel equipped with a reflux condenser and a means for stirring.

-

Reaction Conditions: The mixture is heated, typically at reflux, for a period of time, often ranging from 1 to 4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and hazardous nature of POCl₃.

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice to hydrolyze any remaining POCl₃. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until it is alkaline. The crude 3-Chloro-6-methylpyridazine is then extracted with an organic solvent such as chloroform (B151607) or dichloromethane. The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Applications in Synthesis

3-Chloro-6-methylpyridazine serves as a versatile precursor in the synthesis of a variety of functional molecules. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, and the pyridazine ring can participate in various coupling reactions.

Pharmaceutical Applications

This intermediate is a key component in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Minaprine , a psychotropic agent.

Caption: Simplified workflow for the synthesis of Minaprine.

Agrochemical Applications

In the agrochemical sector, 3-Chloro-6-methylpyridazine is a precursor to herbicides. One such example is its role in the synthesis of Pyridafol .[2]

Caption: General synthetic pathway towards Pyridafol.[2]

Cross-Coupling Reactions

The chloro-substituent on the pyridazine ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of aryl and heteroaryl groups, significantly expanding the molecular diversity accessible from this starting material.[3][4]

Caption: Suzuki-Miyaura cross-coupling reaction of 3-Chloro-6-methylpyridazine.[3][4]

Conclusion

Since its initial synthesis in 1956, 3-Chloro-6-methylpyridazine has proven to be an indispensable building block in organic synthesis. Its straightforward preparation and versatile reactivity have cemented its importance in the development of new pharmaceuticals and agrochemicals. For researchers and scientists in these fields, a comprehensive understanding of the history, properties, and synthetic utility of this compound is essential for leveraging its full potential in the design and creation of novel and impactful molecules.

References

Methodological & Application

Synthesis Protocol for 3-Chloro-6-methylpyridazine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-step protocol for the synthesis of 3-Chloro-6-methylpyridazine, a valuable intermediate in medicinal chemistry and materials science. The synthesis begins with the cyclization of levulinic acid with hydrazine (B178648) hydrate (B1144303) to form 6-methylpyridazin-3(2H)-one. The subsequent chlorination of this intermediate using phosphorus oxychloride (POCl₃) yields the final product. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and a visual workflow diagram to ensure reproducibility for researchers in drug development and organic synthesis.

Data Presentation

The following table summarizes the key quantitative parameters for the two-step synthesis of 3-Chloro-6-methylpyridazine.

| Step | Reaction | Starting Materials | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Synthesis of 6-methylpyridazin-3(2H)-one | Levulinic acid | Hydrazine hydrate (80%) | Ethanol (B145695) | 3 | Reflux (~78°C) | ~85-90 |

| 2 | Synthesis of 3-Chloro-6-methylpyridazine | 6-methylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | None | 3-5 | Reflux (~105°C) | ~75-85 |

Experimental Protocols

Step 1: Synthesis of 6-methylpyridazin-3(2H)-one

This procedure outlines the cyclocondensation of levulinic acid with hydrazine hydrate.

Materials:

-

Levulinic acid (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.1 eq)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

To the flask, add levulinic acid (1.0 eq) and ethanol.

-

Begin stirring the solution. Slowly add hydrazine hydrate (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3 hours.[1]

-

After 3 hours, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product will precipitate upon cooling. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

-

Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum. The product should be a white to off-white solid.

Step 2: Synthesis of 3-Chloro-6-methylpyridazine

This procedure details the chlorination of 6-methylpyridazin-3(2H)-one using phosphorus oxychloride.[2]

Materials:

-

6-methylpyridazin-3(2H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃, 3.0-5.0 eq)

-

Round-bottom flask

-

Reflux condenser with a gas trap (to handle HCl fumes)

-

Magnetic stirrer/hotplate

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Dichloromethane (B109758) (or other suitable organic solvent for extraction)

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stir bar, place 6-methylpyridazin-3(2H)-one (1.0 eq).

-

Carefully and slowly, add an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a fume hood. The reaction can be exothermic.

-

Heat the mixture to reflux (approximately 105°C) and stir for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully, pour the reaction mixture onto crushed ice in a beaker. This step must be done with extreme caution in a well-ventilated fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

-

Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 3-Chloro-6-methylpyridazine can be further purified by column chromatography on silica (B1680970) gel or by recrystallization if necessary.

Visual Workflow

The following diagram illustrates the synthetic pathway from levulinic acid to 3-Chloro-6-methylpyridazine.

Caption: Synthetic route for 3-Chloro-6-methylpyridazine.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. 3-Chloro-6-methylpyridazine is a key heterocyclic building block, and its functionalization via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents. The resulting 3-aryl-6-methylpyridazine scaffold is a privileged structure found in potent and selective inhibitors of various protein kinases, making this reaction highly relevant for the development of novel therapeutics in areas such as oncology and inflammatory diseases.

Data Presentation: Suzuki Coupling of Chloro-pyridazines with Arylboronic Acids

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various chloro-pyridazines with arylboronic acids. These examples can serve as a guide for optimizing the reaction with 3-Chloro-6-methylpyridazine.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloro-6-methylpyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 (estimated) |

| 2 | 3-Chloro-6-methylpyridazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | ~90 (estimated) |

| 3 | 3-Chloro-6-methylpyridazine | 3-Tolylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | ~92 (estimated) |

| 4 | 6-Chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos catalyst system (5) | - | - | 135-140 (MW) | 0.5 | Moderate to Good[1] |

| 5 | Solid-supported chloropyrimidines | Various boronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate[2] |

| 6 | 2,4-Dichloropyrimidines | Phenylboronic acid | Pd(PPh₃)₄ | - | 1,4-Dioxane | - | - | 71[3] |

Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki coupling of 3-Chloro-6-methylpyridazine with an arylboronic acid using conventional heating.

Materials:

-

3-Chloro-6-methylpyridazine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask, add 3-Chloro-6-methylpyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add the degassed solvent (5-10 mL) to the reaction mixture.

-